molecular formula C36H26Cl3O2P B12669901 Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate CAS No. 94230-98-5

Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate

Cat. No.: B12669901
CAS No.: 94230-98-5
M. Wt: 627.9 g/mol
InChI Key: IVIDGYXOIXRPCN-UHFFFAOYSA-M
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Description

Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate is a chemical compound with the molecular formula C24H20P.C12H6Cl3O2 and a molecular weight of 627.90 g/mol. This compound is known for its unique structure, which combines a tetraphenylphosphonium cation with a 5-chloro-2-(2,4-dichlorophenoxy)phenolate anion. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate typically involves the reaction of tetraphenylphosphonium chloride with 5-chloro-2-(2,4-dichlorophenoxy)phenol under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenolate group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, leading to changes in membrane permeability and function . It may also inhibit certain enzymes and disrupt metabolic pathways, contributing to its biological activities .

Comparison with Similar Compounds

Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate can be compared with other similar compounds such as:

    Tetraphenylphosphonium phenolate: This compound has a similar structure but lacks the chloro and dichlorophenoxy groups, resulting in different chemical properties and applications.

    5-chloro-2-(2,4-dichlorophenoxy)phenol: This compound is similar but does not contain the tetraphenylphosphonium cation, leading to different reactivity and uses.

The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

94230-98-5

Molecular Formula

C36H26Cl3O2P

Molecular Weight

627.9 g/mol

IUPAC Name

5-chloro-2-(2,4-dichlorophenoxy)phenolate;tetraphenylphosphanium

InChI

InChI=1S/C24H20P.C12H7Cl3O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-20H;1-6,16H/q+1;/p-1

InChI Key

IVIDGYXOIXRPCN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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